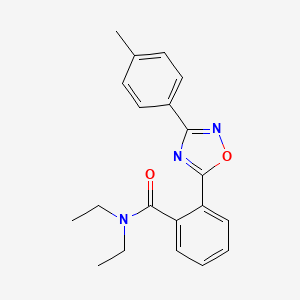
N,N-diethyl-2-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N,N-diethyl-2-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)benzamide, also known as DETOB, is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. DETOB is a member of the oxadiazole family, which is known for its diverse biological activities.
作用机制
The exact mechanism of action of N,N-diethyl-2-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)benzamide is not fully understood. However, it has been suggested that N,N-diethyl-2-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)benzamide may exert its biological activities through the inhibition of certain enzymes or the modulation of cellular signaling pathways.
Biochemical and Physiological Effects:
N,N-diethyl-2-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)benzamide has been shown to have various biochemical and physiological effects. In vitro studies have demonstrated that N,N-diethyl-2-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)benzamide has anti-inflammatory activity by inhibiting the production of inflammatory mediators such as prostaglandins and cytokines. N,N-diethyl-2-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)benzamide has also been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. In addition, N,N-diethyl-2-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)benzamide has been found to have antimicrobial activity against various bacterial and fungal strains.
实验室实验的优点和局限性
One advantage of using N,N-diethyl-2-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)benzamide in lab experiments is its relatively simple synthesis method. In addition, N,N-diethyl-2-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)benzamide has been shown to have a low toxicity profile and is well-tolerated in animal studies. However, one limitation of using N,N-diethyl-2-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)benzamide is its limited solubility in water, which may limit its use in certain experimental conditions.
未来方向
There are several future directions for the scientific research of N,N-diethyl-2-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)benzamide. One area of interest is the development of novel derivatives of N,N-diethyl-2-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)benzamide with enhanced biological activities. Another area of interest is the investigation of the potential of N,N-diethyl-2-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)benzamide as a fluorescent probe for the detection of metal ions in biological samples. Furthermore, the potential of N,N-diethyl-2-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)benzamide as a therapeutic agent for the treatment of inflammatory diseases, cancer, and infectious diseases warrants further investigation.
Conclusion:
In conclusion, N,N-diethyl-2-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)benzamide is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. The synthesis of N,N-diethyl-2-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)benzamide involves the reaction of p-tolyl hydrazine with ethyl 2-oxo-2-phenylacetate to form 3-(p-tolyl)-1,2,4-oxadiazol-5-amine, which is then reacted with N,N-diethylbenzamide to produce N,N-diethyl-2-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)benzamide. N,N-diethyl-2-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)benzamide has been studied for its potential as an anti-inflammatory agent, antitumor agent, and antimicrobial agent. Its exact mechanism of action is not fully understood, but it has been suggested that N,N-diethyl-2-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)benzamide may exert its biological activities through the inhibition of certain enzymes or the modulation of cellular signaling pathways. Further research is needed to fully understand the potential of N,N-diethyl-2-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)benzamide in various scientific research applications.
合成方法
The synthesis of N,N-diethyl-2-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)benzamide involves the reaction of p-tolyl hydrazine with ethyl 2-oxo-2-phenylacetate to form 3-(p-tolyl)-1,2,4-oxadiazol-5-amine. This intermediate is then reacted with N,N-diethylbenzamide in the presence of acetic anhydride to produce N,N-diethyl-2-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)benzamide. The overall yield of N,N-diethyl-2-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)benzamide is approximately 60%.
科学研究应用
N,N-diethyl-2-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)benzamide has been found to have various scientific research applications. It has been studied for its potential as an anti-inflammatory agent, antitumor agent, and antimicrobial agent. N,N-diethyl-2-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)benzamide has also been shown to have potential as a fluorescent probe for the detection of metal ions.
属性
IUPAC Name |
N,N-diethyl-2-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O2/c1-4-23(5-2)20(24)17-9-7-6-8-16(17)19-21-18(22-25-19)15-12-10-14(3)11-13-15/h6-13H,4-5H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ROSLNPJUCFEATA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=O)C1=CC=CC=C1C2=NC(=NO2)C3=CC=C(C=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N-[(4-methoxyphenyl)methyl]-2-[N-(2-phenylethyl)4-methylbenzenesulfonamido]acetamide](/img/structure/B7710447.png)






![2-{N-[(4-bromophenyl)methyl]benzenesulfonamido}-N-cyclohexylacetamide](/img/structure/B7710484.png)

![N-(2-ethyl-6-methylphenyl)-2-{N-[(4-fluorophenyl)methyl]methanesulfonamido}acetamide](/img/structure/B7710501.png)

